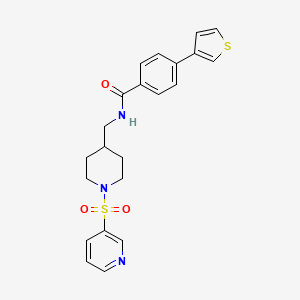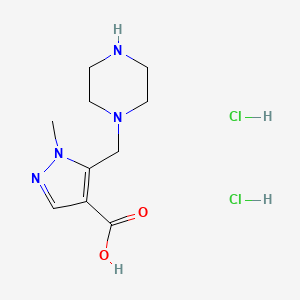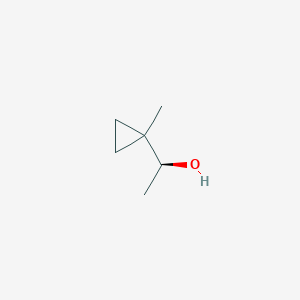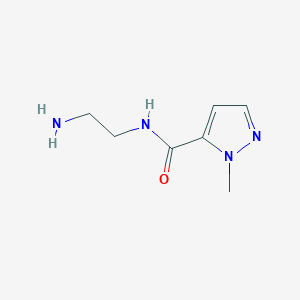
N-(2-aminoethyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminoethyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C7H12N4O and its molecular weight is 168.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
AMPK Activation and Independent Effects
- A systematic review on AICAr, a compound related to the pyrazole class, outlines its AMPK-dependent and independent effects, emphasizing its role in metabolism, exercise, nucleotide synthesis, and cancer research. The review calls for careful interpretation of studies using AICAr, given its complex effects beyond AMPK activation (Visnjic et al., 2021).
Therapeutic Applications of Pyrazoline Derivatives
- A comprehensive review of pyrazoline derivatives, a closely related class, reveals their significant pharmacological properties, including antimicrobial, anti-inflammatory, antidepressant, and anticancer activities. This highlights the synthetic versatility and therapeutic potential of pyrazoline and its derivatives in drug discovery (Shaaban et al., 2012).
Anticancer Agents Development
- The synthesis of pyrazole heterocycles, including methods and biological activities, has been reviewed, indicating their importance as pharmacophores in medicinal chemistry. This includes anticancer, analgesic, anti-inflammatory, and antimicrobial activities, showcasing the broad application of pyrazole derivatives in developing new therapeutic agents (Dar & Shamsuzzaman, 2015).
Synthetic Strategies and Chemical Diversity
- Research on synthetic strategies for pyrazoline derivatives emphasizes their role in developing new anticancer agents. This illustrates the chemical diversity and biological relevance of pyrazoline-based compounds, pointing to ongoing interest and potential future discoveries in this area (Ray et al., 2022).
Propiedades
IUPAC Name |
N-(2-aminoethyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-11-6(2-4-10-11)7(12)9-5-3-8/h2,4H,3,5,8H2,1H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZIEKXDLGNMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
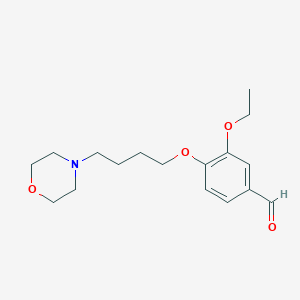
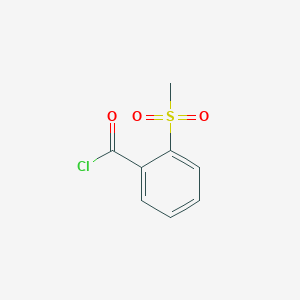
![N-ethyl-4-methylbenzo[d]thiazol-2-amine](/img/structure/B2929234.png)
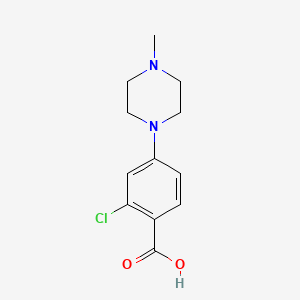
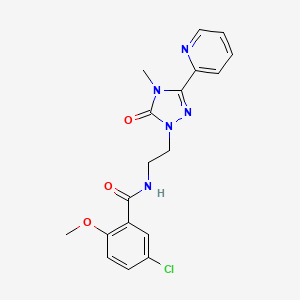
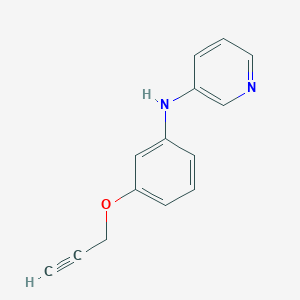
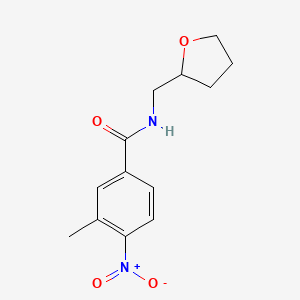
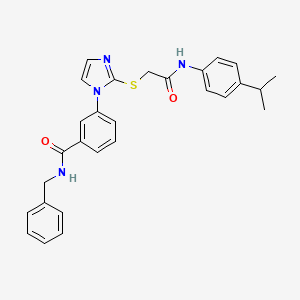
![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2929244.png)
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2929245.png)
![1-acetyl-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)piperidine-4-carboxamide](/img/structure/B2929247.png)
